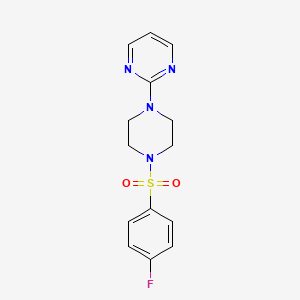
N-(5-((2-((4-méthylthiazol-2-yl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound contains a thiazole ring, which is known for its significant biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
The compound, also known as “N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide”, is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can have a broad pharmacological spectrum . For example, some thiazole derivatives have shown antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .
Pharmacokinetics
The crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions .
Result of Action
Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The antibacterial results showed the compounds as a significant bacterial inhibitor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions . .
Méthodes De Préparation
The synthesis of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves multiple steps. One common synthetic route includes the reaction of 2-amino-4-methylthiazole with ethyl 2-bromoacetate to form an intermediate ester. This ester is then reacted with thiosemicarbazide to produce the desired thiadiazole derivative. The final step involves the reaction of this derivative with butyric anhydride under controlled conditions to yield the target compound .
Analyse Des Réactions Chimiques
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific substituents on the ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Comparaison Avec Des Composés Similaires
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other similar compounds, such as:
2-aminothiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds also contain a thiazole ring but differ in their substitution patterns and specific biological activities.
Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and are known for their diverse biological activities.
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide stands out due to its unique combination of thiazole and thiadiazole rings, which contribute to its distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZHUPPUGBVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)

![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2385596.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2385598.png)



![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2385605.png)
![tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2385606.png)
![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)
